4-Phenyloxetane-2-carboxylic acid
Description
4-Phenyloxetane-2-carboxylic acid is a bicyclic compound featuring a four-membered oxetane ring substituted with a phenyl group at the 4-position and a carboxylic acid moiety at the 2-position. Oxetanes are notable for their ring strain, which imparts unique reactivity and stability compared to larger heterocycles like tetrahydrofuran or oxolanes.
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
4-phenyloxetane-2-carboxylic acid |
InChI |
InChI=1S/C10H10O3/c11-10(12)9-6-8(13-9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12) |
InChI Key |
JNLVZJFVFCIJNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyloxetane-2-carboxylic acid can be achieved through several methods:
Oxidation of Alkylbenzenes: One common method involves the oxidation of substituted alkylbenzenes using potassium permanganate (KMnO4) to yield the corresponding carboxylic acid.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles, which can be prepared by the nucleophilic substitution of alkyl halides with cyanide ions followed by hydrolysis.
Carboxylation of Grignard Reagents: The reaction of Grignard reagents with carbon dioxide (CO2) followed by protonation can also produce carboxylic acids.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes or the use of Grignard reagents due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Phenyloxetane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4-Phenyloxetane-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Phenyloxetane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl group and oxetane ring contribute to the compound’s stability and unique chemical properties .
Comparison with Similar Compounds
Data Table: Comparative Analysis
Research Findings and Implications
- Oxetane vs. Oxazole : The oxazole’s aromaticity (LogP = 3.03) favors membrane permeability, while the oxetane’s strain may reduce metabolic degradation in vivo .
- Biphenyl Derivatives : Higher molecular weight and LogP (~4.5) limit aqueous solubility but enhance material science applications .
- Steric vs. Strain Effects : Acyclic analogs like 2-phenyl-2-(p-tolyl)acetic acid leverage steric bulk for target selectivity, whereas oxetanes optimize spatial efficiency .
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